molecular formula C26H40N6O9S2 B14191865 L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine CAS No. 921192-71-4

L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine

Cat. No.: B14191865
CAS No.: 921192-71-4
M. Wt: 644.8 g/mol
InChI Key: UAFQLFQVKSNIER-HVTWWXFQSA-N
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Description

L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine is a peptide compound composed of five amino acids: serine, tyrosine, methionine, asparagine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Carbodiimides or succinimidyl esters are often used for amino acid substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with different molecular targets and participate in various biochemical processes compared to other similar peptides.

Properties

CAS No.

921192-71-4

Molecular Formula

C26H40N6O9S2

Molecular Weight

644.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C26H40N6O9S2/c1-42-9-7-17(23(37)32-20(12-21(28)35)25(39)30-18(26(40)41)8-10-43-2)29-24(38)19(31-22(36)16(27)13-33)11-14-3-5-15(34)6-4-14/h3-6,16-20,33-34H,7-13,27H2,1-2H3,(H2,28,35)(H,29,38)(H,30,39)(H,31,36)(H,32,37)(H,40,41)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

UAFQLFQVKSNIER-HVTWWXFQSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Origin of Product

United States

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